molecular formula C13H12F3NO2 B2873299 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1968119-40-5

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2873299
CAS RN: 1968119-40-5
M. Wt: 271.239
InChI Key: ZGVNDRDKULDQQE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound . It is a derivative of indole, a heterocyclic compound that is widely found in nature and used in various fields such as medicine and food additives . The trifluoromethyl group, which is often applied to materials, pesticides, and pharmaceuticals, can enhance the polarity, stability, and lipophilicity .


Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . A radical intermediate may be involved in this transformation .


Molecular Structure Analysis

The molecular formula of 5-(Trifluoromethyl)-1H-indole is C9H6F3N . The average mass is 185.146 Da and the monoisotopic mass is 185.045227 Da .

Scientific Research Applications

Selective Oxidation of Hydrocarbons

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one has been studied in the context of selective oxidation of hydrocarbons. Research by D’Accolti et al. (2003) demonstrated its use in the direct oxyfunctionalization of various hydrocarbons, highlighting its potential in organic synthesis and chemical transformations (D’Accolti et al., 2003).

Synthesis of Hetero- and Carbocycles

The compound plays a role in the synthesis of hetero- and carbocycles. Ichikawa et al. (2002) described its involvement in the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, leading to the formation of ring-fluorinated hetero- and carbocycles, underscoring its significance in creating complex molecular structures (Ichikawa et al., 2002).

Catalyzed Reactions for Ring Expansion

It's also important in catalyzed reactions aiming for transannular ring expansion. Adam and Crämer (1987) explored its reactivity in acid-catalyzed reactions, shedding light on its behavior in complex chemical processes (Adam & Crämer, 1987).

Microwave Assisted Synthesis

The compound is used in microwave-assisted synthesis techniques. Dandia et al. (2001) reported its role in creating trifluoromethyl substituted spiro compounds, illustrating its utility in green chemistry and efficient synthesis methods (Dandia et al., 2001).

Environmental Benign Synthesis Pathways

Its application extends to environmentally benign synthesis pathways. For example, Dandia et al. (2011) demonstrated its use in the diastereoslective synthesis of fluorinated spiro compounds, emphasizing its role in sustainable chemistry practices (Dandia et al., 2011).

Construction of Complex Cyclic Compounds

Furthermore, its involvement in the construction of complex cyclic compounds is notable. Zhou et al. (2015) utilized it in a rhodium(III)-catalyzed annulation process, highlighting its potential in advanced synthetic chemistry (Zhou et al., 2015).

Safety and Hazards

The safety data sheet for 5-(Trifluoromethyl)-1H-indole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

properties

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-10-9(7-8)12(11(18)17-10)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVNDRDKULDQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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